molecular formula C16H13Cl2N5OS B5154172 N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B5154172
M. Wt: 394.3 g/mol
InChI Key: PQPZHKXONNOYRH-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group and a tetrazole-sulfanyl moiety substituted with a 4-methylphenyl ring. Tetrazole-based compounds are widely studied for their metabolic stability, hydrogen-bonding capacity, and applications in medicinal chemistry . Structurally, this compound shares similarities with penicillin derivatives due to its acetamide backbone, which is known to influence coordination properties and biological activity .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c1-10-2-5-12(6-3-10)23-16(20-21-22-23)25-9-15(24)19-11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPZHKXONNOYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dichloroaniline with 4-methylphenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized with sodium azide to form the tetrazole ring. Finally, the resulting compound is reacted with chloroacetic acid to yield the target compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as palladium or platinum may be used to facilitate certain reactions, and the process may be carried out in specialized reactors to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • 3,4-Dichlorophenyl (Target Compound) : The chlorine atoms increase electrophilicity and may enhance stability but reduce aqueous solubility compared to electron-donating groups like methoxy. For example, N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acetamide (93% synthesis yield) benefits from methoxy groups’ electron-donating effects, which improve reaction efficiency .
  • Methyl and Trifluoromethyl (Patent Compounds) : Benzothiazole derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () exhibit enhanced lipophilicity and bioavailability due to fluorine’s hydrophobic character.

Heterocyclic Core Variations

  • Tetrazole vs. Benzothiazole : The target’s tetrazole core offers hydrogen-bonding sites (N–H groups) and metabolic resistance, whereas benzothiazole derivatives (e.g., N-(6-methylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide) prioritize aromatic π-π stacking and rigid planar structures .
  • Pyrazole and Triazole Analogues : Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () show conformational flexibility, with dihedral angles between phenyl and pyrazole rings ranging from 54.8° to 77.5°, influencing crystal packing and dimer formation via N–H···O bonds .

Structural and Crystallographic Insights

  • Conformational Flexibility : The target’s tetrazole-sulfanyl linker allows rotational freedom, contrasting with rigid benzothiazole or pyrazole cores. For example, 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide adopts distinct dihedral angles (54.8°–77.5°) between aromatic rings, influencing dimerization via N–H···O bonds .
  • Hydrogen-Bonding Networks : Tetrazoles’ N–H groups facilitate stronger intermolecular interactions compared to triazole or thiadiazole derivatives (e.g., 511276-56-5 in ), which rely on sulfur-based interactions.

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